
1,4-二(叔丁氧羰基)-2-(2-羟乙基)哌嗪
描述
1,4-Di(tert-butoxycarbonyl)-2-(2-hydroxyethyl)piperazine (Boc-Hep) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug delivery, bioconjugation, and peptide synthesis.
科学研究应用
抗疟疾药
哌嗪衍生物表现出显着的抗疟疾活性,如某些哌嗪化合物的合成和结构分析所示。这些研究突出了特定取代基对抗疟疾活性的重要性,提供了对这种生物活性的分子基础的见解 (Cunico 等人,2009 年).
抗分枝杆菌活性
研究还探索了具有潜在抗分枝杆菌特性的新型 N-芳基哌嗪的合成。这些化合物被设计为针对分枝杆菌感染,其中一些对结核分枝杆菌表现出有希望的活性。这一研究方向为结核病和相关疾病的新型治疗剂的开发做出了贡献 (Goněc 等人,2017 年).
合成药物中间体
哌嗪衍生物是各种药物合成的关键中间体。研究概述了生产差异保护的 2-(羟甲基)哌嗪的有效合成路线,突出了它们在构建具有生物活性的化合物和组合库中的效用 (Gao & Renslo,2007 年).
抗氧化剂特性
已经合成了一些哌嗪衍生物并评估了它们的抗氧化剂特性。这些研究为开发具有在药物化学和材料科学中潜在应用的新型抗氧化剂奠定了基础 (Desai 等人,2002 年).
中枢药理活性
哌嗪衍生物的中枢药理活性已得到广泛研究,应用范围从抗精神病到抗抑郁和抗焦虑治疗。这项研究强调了哌嗪衍生物在为各种中枢神经系统疾病开发治疗剂方面的多功能性 (Brito 等人,2018 年).
属性
IUPAC Name |
ditert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZKEHBQEOADAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




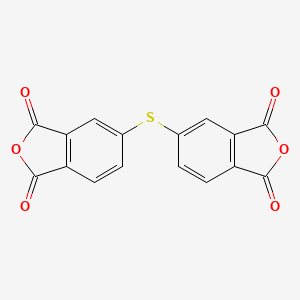
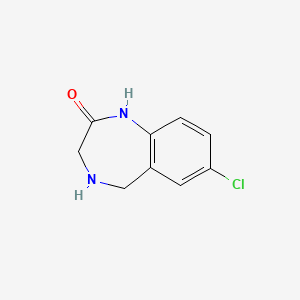
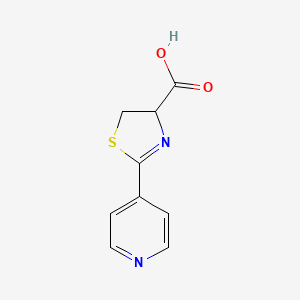

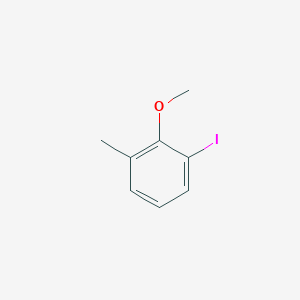
![[(Z)-4-Oxopent-2-en-2-yl]oxythallium](/img/structure/B3120085.png)
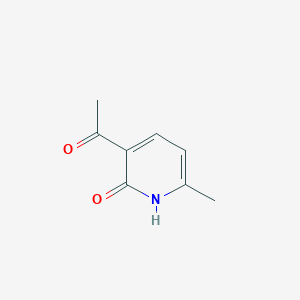
![4-[(Butylamino)methyl]phenol](/img/structure/B3120101.png)
![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)
![tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3120114.png)

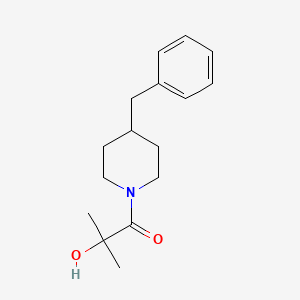
![3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3120141.png)